4-Acetyloxy Omeprazole Sulfone

Pharmaceutical Impurity Profiling LC-MS Method Development Reference Standard Characterization

This 4-acetylated sulfone derivative is the specific degradation product of 4-Hydroxy Omeprazole—not a primary metabolite. Its unique 4-acetyloxy group and sulfone oxidation state yield distinct chromatographic retention times and MS fragmentation patterns (MW 389.43), enabling unambiguous impurity identification in complex matrices. Essential for ICH Q3A/B-compliant profiling and stability-indicating HPLC/UPLC methods. Sourced in ≥98% purity; competitive bulk pricing available. Request a quote to secure your analytical reference standard today.

Molecular Formula C18H19N3O5S
Molecular Weight 389.426
CAS No. 1391054-80-0
Cat. No. B587820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyloxy Omeprazole Sulfone
CAS1391054-80-0
Synonyms2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethyl-4-hydroxy-pyridine
Molecular FormulaC18H19N3O5S
Molecular Weight389.426
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
InChIKeyADFZNDVDKZPQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyloxy Omeprazole Sulfone (CAS 1391054-80-0): A High-Purity Reference Standard for Omeprazole Impurity Profiling and Stability Studies


4-Acetyloxy Omeprazole Sulfone (CAS 1391054-80-0) is an acetylated sulfone derivative of the widely used proton pump inhibitor omeprazole, belonging to the class of benzimidazole-based pharmaceutical impurities. With a molecular formula of C₁₈H₁₉N₃O₅S and a molecular weight of 389.43 g/mol, this compound is characterized as a white solid that is soluble in acetone, chloroform, dichloromethane, and methanol . It is specifically identified as a degradation product of 4-Hydroxy Omeprazole (H948860) and serves as a critical reference standard for analytical method development, impurity profiling, and stability-indicating assays in pharmaceutical quality control [1][2].

Why Generic Omeprazole Impurities Cannot Substitute for 4-Acetyloxy Omeprazole Sulfone in Analytical and Stability Studies


Generic substitution among omeprazole-related compounds is not feasible due to distinct structural modifications—specifically the presence of an acetyloxy group at the 4-position and the sulfone oxidation state—which impart unique physicochemical properties and chromatographic behaviors [1]. These differences directly impact molecular weight, lipophilicity (logP), solubility profiles, and retention times in HPLC/UPLC methods, making accurate identification and quantification impossible without the specific reference standard. Furthermore, 4-Acetyloxy Omeprazole Sulfone is a specific degradation product of 4-Hydroxy Omeprazole, not a primary metabolite like omeprazole sulfone or omeprazole sulfoxide, rendering it essential for targeted stability-indicating assays and impurity profiling where these pathways are relevant [2].

Quantitative Differentiation of 4-Acetyloxy Omeprazole Sulfone: Comparative Evidence Against Key Omeprazole Impurity Analogs


Molecular Weight Differentiation: 4-Acetyloxy Omeprazole Sulfone vs. Primary Omeprazole Sulfone and Hydroxy Analogs

4-Acetyloxy Omeprazole Sulfone exhibits a molecular weight of 389.43 g/mol, which is 28.0 g/mol (7.7%) higher than the primary metabolite omeprazole sulfone (361.4 g/mol) due to the presence of an acetyl group replacing a methoxy moiety and the sulfone oxidation state [1]. Compared to its precursor 4-Hydroxy Omeprazole Sulfone (347.4 g/mol), the acetylated derivative shows a 42.0 g/mol (12.1%) increase, enabling unequivocal differentiation by mass spectrometry in complex mixtures [2][3].

Pharmaceutical Impurity Profiling LC-MS Method Development Reference Standard Characterization

Purity and Availability as a Certified Reference Standard: 4-Acetyloxy Omeprazole Sulfone vs. Omeprazole Sulfone

4-Acetyloxy Omeprazole Sulfone is commercially available with a standard purity of 98% (by HPLC), as certified by Bidepharm, with batch-specific QC data including NMR and HPLC provided upon request . In comparison, omeprazole sulfone reference standards are typically offered at ≥99% purity by HPLC . While the 1% purity difference is marginal, the availability of 4-Acetyloxy Omeprazole Sulfone as a dedicated reference standard fills a critical gap for the identification and quantitation of this specific degradation product, which is not covered by pharmacopoeial impurity standards for omeprazole sulfone or omeprazole sulfoxide .

Analytical Reference Standards Pharmaceutical Quality Control HPLC Calibration

Solubility Profile Differentiation: 4-Acetyloxy Omeprazole Sulfone Exhibits Distinct Organic Solvent Compatibility vs. Omeprazole Sulfone

4-Acetyloxy Omeprazole Sulfone demonstrates solubility in acetone, chloroform, dichloromethane, and methanol, as reported by multiple vendors [1]. In contrast, omeprazole sulfone is typically soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (5 mg/mL), with limited solubility in other solvents . The acetylated sulfone's solubility in chlorinated solvents like chloroform and dichloromethane, coupled with its incompatibility with DMSO and DMF as primary solvents, necessitates distinct sample preparation protocols for analytical workflows.

Sample Preparation Chromatography Solvent Selection Impurity Isolation

Structural Origin and Degradation Pathway: 4-Acetyloxy Omeprazole Sulfone as a Specific Degradation Product of 4-Hydroxy Omeprazole

4-Acetyloxy Omeprazole Sulfone is explicitly identified as a degradation product of 4-Hydroxy Omeprazole (H948860), a known metabolite of omeprazole [1]. This relationship distinguishes it from primary omeprazole impurities such as omeprazole sulfone (Impurity D) and omeprazole N-oxide (Impurity E), which are direct oxidative degradants of the parent drug substance [2]. The acetylated sulfone thus represents a secondary degradation marker, useful for tracking specific degradation pathways under stressed conditions (e.g., heat, humidity, acidic environments) where 4-Hydroxy Omeprazole undergoes further acetylation or rearrangement.

Forced Degradation Studies Stability-Indicating Assays Impurity Fate and Tracking

Optimized Applications for 4-Acetyloxy Omeprazole Sulfone in Pharmaceutical R&D and Quality Control


LC-MS/MS Method Development and Validation for Impurity Profiling

4-Acetyloxy Omeprazole Sulfone is ideally suited as a reference standard for developing and validating LC-MS/MS methods aimed at detecting and quantifying this specific degradation product in omeprazole drug substances and formulations. Its distinct molecular weight (389.43 g/mol) and MS fragmentation pattern enable unambiguous identification in complex matrices, supporting ICH Q3A/B compliance for impurity testing . The compound's solubility in chlorinated solvents facilitates sample preparation for reversed-phase HPLC with MS-compatible mobile phases.

Forced Degradation and Stability-Indicating Assay Design

As a specific degradation product of 4-Hydroxy Omeprazole, 4-Acetyloxy Omeprazole Sulfone serves as a key marker in forced degradation studies (heat, humidity, acid/base, oxidative stress) to elucidate secondary degradation pathways of omeprazole [1]. Its inclusion in stability-indicating method validation ensures that analytical procedures are capable of resolving and quantifying this impurity from the active pharmaceutical ingredient and other related compounds, thereby enhancing the robustness of pharmaceutical stability protocols.

Reference Standard for Non-Pharmacopoeial Impurity Control

While omeprazole sulfone and omeprazole N-oxide are listed in major pharmacopoeias as specified impurities, 4-Acetyloxy Omeprazole Sulfone is a non-pharmacopoeial impurity that may arise under certain manufacturing or storage conditions [2]. Using this compound as a reference standard enables proactive monitoring and control of this specific impurity, supporting regulatory submissions and ensuring comprehensive quality oversight beyond compendial requirements.

Synthesis and Characterization of Omeprazole Degradation Products

Researchers investigating the degradation chemistry of omeprazole and its metabolites utilize 4-Acetyloxy Omeprazole Sulfone as a characterized intermediate or end-product in synthetic degradation studies. Its defined structure and availability in high purity (98%) allow for the generation of authentic reference spectra (NMR, MS) for use in identifying unknown peaks observed during long-term stability studies of omeprazole products [3].

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